2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid
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Overview
Description
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a chemical compound with the molecular formula C15H14N2O2 It is a derivative of isoquinoline and nicotinic acid, combining the structural features of both these compounds
Mechanism of Action
Target of Action
The primary target of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
It’s known that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound’s interaction with PPARδ affects various metabolic pathways. PPARδ activation can lead to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . .
Result of Action
The activation of PPARδ by this compound can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . These effects can potentially be beneficial in the treatment of metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid typically involves the reaction of 3,4-dihydroisoquinoline with nicotinic acid under specific conditions. One common method involves the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another approach uses FeCl3 as a catalyst in toluene at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share the isoquinoline core and exhibit similar chemical properties.
Nicotinic acid derivatives: Compounds like nicotinamide and nicotinic acid itself are structurally related and have similar biological activities.
Uniqueness
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is unique due to its combination of the isoquinoline and nicotinic acid moieties, which may confer distinct chemical and biological properties not found in other related compounds.
Biological Activity
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H14N2O2 and a molecular weight of 254.29 g/mol. It is characterized by the integration of a nicotinic acid moiety with a dihydroisoquinoline unit, which is significant for its biological interactions. The compound is identified by the CAS number 250739-09-4 and is noted for its irritant properties.
Interaction with Receptors
Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play critical roles in cognitive functions and neuroprotection. Its structural similarity to nicotinic acid suggests that it may function as either an agonist or antagonist depending on the specific receptor subtype involved.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes, including aldo-keto reductase AKR1C3, which is involved in steroid metabolism. This inhibition can disrupt hormonal pathways, potentially affecting cell growth and proliferation in hormone-sensitive tissues such as breast and prostate cells.
Neuroprotective Effects
Studies have highlighted the neuroprotective capabilities of this compound, suggesting its potential in treating neurodegenerative diseases. It modulates neurotransmitter systems, enhancing cognitive functions through its interaction with nAChRs.
Antitumor Activity
Preliminary findings suggest that this compound exhibits anti-proliferative activity against various tumor cell lines. This effect may be attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Nicotinic acid | Pyridinemonocarboxylic | Vitamin B3 precursor, lipid metabolism |
Isoquinoline | Isoquinoline | Antimicrobial properties |
3,4-Dihydroisoquinoline | Isoquinoline | Neuroprotective effects |
1-Methyl-3,4-dihydroisoquinoline | Isoquinoline | Analgesic effects |
This compound | Hybrid structure | Neuroprotection, anti-tumor activity |
This table illustrates the uniqueness of this compound compared to other compounds, highlighting its potential as a multi-target pharmacological agent.
Study on Neuroprotection
A study published in PubMed Central demonstrated that compounds similar to this compound could enhance neuronal survival under stress conditions by modulating calcium influx through TRP channels . This suggests a pathway through which the compound may exert neuroprotective effects.
Anti-Cancer Research
In another investigation focused on cancer therapy, researchers found that the compound inhibited AKR1C3 activity in vitro, leading to reduced proliferation of cancer cells. The study noted that dosage optimization was crucial for maximizing therapeutic effects while minimizing toxicity .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUVTBQSFHVPMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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